5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid

Avatrombopag synthesis process chemistry intermediate yield

Essential penultimate intermediate in Avatrombopag (Doptelet) convergent synthesis, enabling 52.7% yield advantage over linear routes. Also serves as Avatrombopag Impurity 4/5 reference standard for GMP analytical method validation. Procure 98% HPLC material for cost-effective pyridine fragment preparation prior to final amidation coupling with thiazole-amine intermediate. Substitution of this specific 5-chloro/4-ethoxycarbonylpiperidine substitution pattern invalidates regulatory analytical methods and disrupts synthetic route integrity.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75 g/mol
CAS No. 931395-73-2
Cat. No. B1416130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid
CAS931395-73-2
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl
InChIInChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19)
InChIKeyJEMRGZNDPCCZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2): Core Intermediate in Avatrombopag Synthesis and Research Applications


5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2) is a chlorinated nicotinic acid derivative featuring a piperidine ring with a 4-ethoxycarbonyl substituent at the 6-position of the pyridine core. It serves as a critical penultimate intermediate in the convergent synthesis of Avatrombopag (Doptelet), a second-generation oral thrombopoietin receptor agonist approved for thrombocytopenia . The compound is also referenced in synthetic routes to varenicline and is marketed as a fully characterized analytical reference standard for pharmaceutical impurity profiling [1]. Commercially available purities range from 95% to 99%, with typical specifications of 98% by HPLC from major vendors .

Why 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid Cannot Be Replaced by Generic Analogs in Avatrombopag Manufacturing


This compound is not a broadly interchangeable building block but a process-specific intermediate whose exact substitution pattern—5-chloro on the pyridine ring paired with a 4-ethoxycarbonylpiperidine at the 6-position—is non-negotiable for the final convergent amidation step in Avatrombopag synthesis . Altering either the chloro position or the piperidine ester would prevent coupling with the complementary thiazole-amine intermediate (4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine), thereby disrupting the entire synthetic route [1]. Furthermore, in pharmaceutical quality control, this compound functions as a specific process-related impurity marker (Avatrombopag Impurity 5/Impurity 4), and substitution with structurally similar but non-identical analogs would invalidate analytical method validation and regulatory compliance .

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid: Comparator-Based Differentiation Evidence for Procurement Decisions


Direct Process Yield and Purity Benchmarking in Avatrombopag Intermediate Synthesis

In the patented method for producing Avatrombopag, the target compound was isolated with a yield of 94.5% and a purity of 98% by NMR, establishing a quantifiable benchmark for process optimization [1]. This performance metric provides a direct comparator for procurement decisions when evaluating vendor-supplied batches or when scaling up the synthetic route.

Avatrombopag synthesis process chemistry intermediate yield pharmaceutical manufacturing

Regioisomeric Differentiation for Convergent Avatrombopag Synthesis

The target compound is one of two key intermediates in the convergent Avatrombopag synthesis: 5-chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine [1]. This convergent strategy achieves an overall yield of 61.8% to Avatrombopag, substantially higher than the 9.1% total yield reported for linear synthetic approaches [2]. In contrast, alternative Avatrombopag synthetic routes use 6-amino-5-chloro-3-pyridinecarboxylic acid as the starting material, achieving 71.7% yield but requiring expensive BOP coupling reagent [2]. The target compound enables a cost-differentiated process route with distinct operational advantages.

Avatrombopag convergent synthesis intermediate coupling process development

SIB-1553A Identity Clarification: Avoiding Procurement Based on Misattributed Biological Activity

Some chemical vendors have erroneously labeled 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid as 'SIB-1553A' and described it as a 'potent and selective agonist of the α7 nicotinic acetylcholine receptor' . However, peer-reviewed pharmacological literature definitively identifies SIB-1553A as (±)-4-{[2-(1-methyl-2-pyrrolidinyl)ethyl]thio}phenol hydrochloride—a structurally distinct compound with a thiophenol core rather than a nicotinic acid-pyridine scaffold [1]. In vitro characterization of authentic SIB-1553A shows [³H]nicotine displacement with IC₅₀ = 110 nM at rat brain nAChRs, with selectivity for β4-containing over β2-containing subtypes and no appreciable affinity for α7 nAChRs [1]. In vivo, authentic SIB-1553A demonstrates cognitive enhancement in rodent models with therapeutic windows 12- to 640-fold above doses producing motor side effects [2]. Critically, none of these pharmacological data apply to 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2).

SIB-1553A nAChR agonist nicotinic acetylcholine receptor compound identity

Comparative Purity and Analytical Characterization Across Commercial Suppliers

The target compound is commercially available under multiple purity specifications and intended use categories. CATO offers the compound as an Avatrombopag Impurity 4 analytical standard manufactured under ISO 17034 certification with purity >95% for regulatory pharmaceutical quality control applications [1]. In contrast, Leyan supplies the compound as a general research intermediate with 98% purity by HPLC, without ISO 17034 certification . BOC Sciences offers the compound as a general intermediate without specified purity grade but with full analytical characterization . This tiered availability enables users to select the appropriate grade based on application requirements—GMP/regulatory compliance versus general research synthesis.

pharmaceutical impurity standard analytical reference material quality control ISO 17034

Synthetic Accessibility from Readily Available Starting Materials

The target compound is prepared via aromatic nucleophilic substitution of 5,6-dichloronicotinic acid with ethyl 4-piperidinecarboxylate under basic conditions . This contrasts with alternative Avatrombopag intermediates such as 5-chloro-6-(4-cyclohexylpiperazin-1-yl)nicotinic acid, which requires the less readily available 1-cyclohexylpiperazine as the nucleophile. The ethyl piperidine-4-carboxylate starting material is a commodity chemical with broad commercial availability and lower cost compared to substituted piperazines. A representative procedure uses 250 g 5,6-dichloronicotinic acid and 210 g ethyl 4-piperidinecarboxylate in THF under reflux with sodium bicarbonate workup .

chemical synthesis 5,6-dichloronicotinic acid ethyl 4-piperidinecarboxylate intermediate preparation

Targeted Application Scenarios for 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS 931395-73-2)


Avatrombopag Process Development and Scale-Up Manufacturing

This compound is the essential penultimate intermediate in the convergent Avatrombopag synthesis route. Procurement is warranted for pharmaceutical process chemists optimizing the 61.8% yield convergent pathway, which offers a 52.7 percentage point yield advantage over the 9.1% linear route [1]. The documented 94.5% yield and 98% purity (NMR) for this specific intermediate step [2] provide validated benchmarks for process optimization and vendor qualification. The compound enables the cost-effective preparation of the pyridine fragment prior to the final amidation with the thiazole-amine intermediate.

Pharmaceutical Impurity Profiling and Regulatory Compliance

As Avatrombopag Impurity 4 (also designated Impurity 5 or Impurity 11 by various compendia), this compound serves as a critical analytical reference standard for HPLC method development, validation, and routine quality control of Avatrombopag API and finished drug products [3]. Procurement of ISO 17034-certified material (e.g., from CATO) is appropriate for GMP analytical laboratories requiring fully characterized reference standards for regulatory submissions. Procurement of research-grade material (98% purity) is suitable for initial method development and forced degradation studies.

Analytical Method Development for Nicotinic Acid-Derived Pharmaceuticals

The compound's well-defined physicochemical properties—molecular formula C₁₄H₁₇ClN₂O₄, molecular weight 312.75 g/mol, predicted XlogP 2.2, topological polar surface area 79.7 Ų, and predicted boiling point 478.6±45.0 °C —make it a useful system suitability standard for chromatographic method development targeting structurally related nicotinic acid-based drug candidates. Its dual functionality (carboxylic acid and ester) provides distinctive retention behavior across reversed-phase and HILIC separation modes, supporting robust analytical method development.

Structure-Activity Relationship Studies of Nicotinic Acid Derivatives

For medicinal chemistry programs exploring 6-substituted nicotinic acid scaffolds, this compound represents a defined control compound with established synthetic accessibility from commodity starting materials (5,6-dichloronicotinic acid and ethyl 4-piperidinecarboxylate) . Unlike authentic nAChR-targeting compounds, this molecule lacks documented receptor pharmacology [4], making it suitable as a negative control or inactive scaffold comparator in binding assays. Users must note that claims of α7 nAChR agonist activity attributed to this CAS number are based on vendor misattribution and are not supported by primary literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.